![molecular formula C21H19N5O2S2 B2447601 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1211706-79-4](/img/structure/B2447601.png)
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups, including a pyrrolidine ring, a thiazole ring, and a thiophene ring . These groups are common in many biologically active compounds and have been the subject of extensive research .
Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which is a type of non-aromatic heterocycle. It also contains a thiazole ring, which is a type of aromatic heterocycle that includes a nitrogen and a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the thiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could affect its solubility, boiling point, and other properties .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with thiazole and triazole moieties have been synthesized and evaluated for their antimicrobial activity, suggesting that modifications in this structural domain can influence the efficacy against various pathogens. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and screened for antimicrobial properties, showcasing the potential of such structures in developing antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization of Novel Compounds
Research into the synthesis of complex molecules often focuses on novel methodologies or the creation of compounds with potential therapeutic applications. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated biological activities, demonstrating the synthesis strategy's relevance for pharmaceutical development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Development of Novel Therapeutic Agents
The exploration of novel therapeutic agents often includes the design and synthesis of compounds with specific structural features aimed at targeting particular biological pathways. Thiazole-aminopiperidine hybrid analogues, for instance, were developed as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's potential as an antituberculosis agent (Jeankumar et al., 2013).
Anti-Inflammatory and QSAR Analysis
The anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives was assessed through protein denaturation methods, with QSAR analysis providing insights into the structural attributes influencing anti-inflammatory activities. This approach underscores the importance of detailed chemical analysis in understanding the bioactivity of complex molecules (Sawant, Bansode, & Wadekar, 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-1-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-18-11-14(12-25(18)15-5-2-1-3-6-15)20(28)22-9-8-16-13-30-21-23-19(24-26(16)21)17-7-4-10-29-17/h1-7,10,13-14H,8-9,11-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYSJIXSOSGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

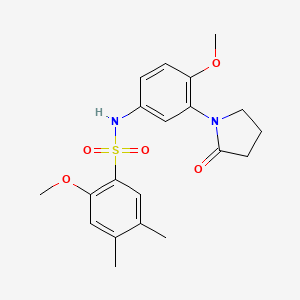
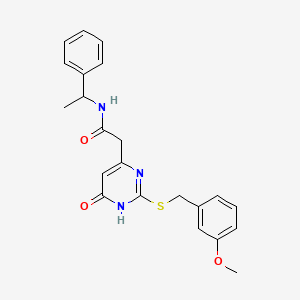
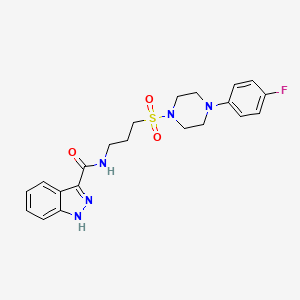
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)
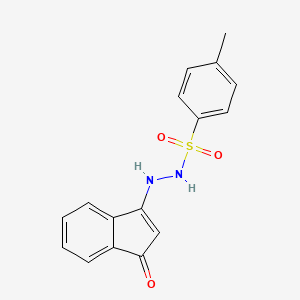
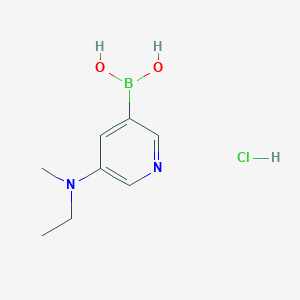
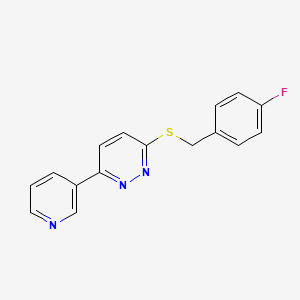
![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)
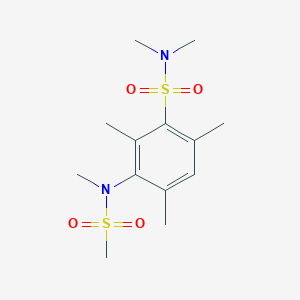
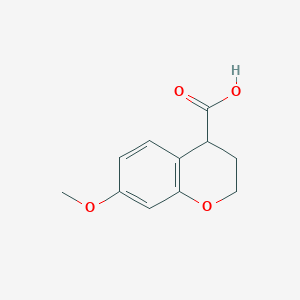
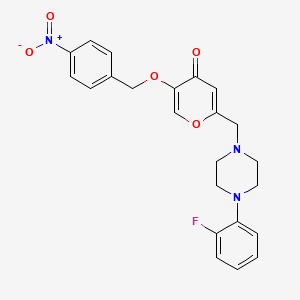
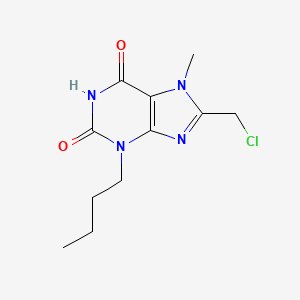
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)
![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)